2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride
Description
Its structure features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and an acetamide group at the 2-position, forming a hydrochloride salt. The difluorination at the pyrrolidine ring enhances metabolic stability and modulates lipophilicity, which is critical for bioavailability and target engagement in drug design .
Properties
IUPAC Name |
2-(4,4-difluoropyrrolidin-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O.ClH/c7-6(8)2-4(10-3-6)1-5(9)11;/h4,10H,1-3H2,(H2,9,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKFVVSRMUEWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride typically involves the reaction of 4,4-difluoropyrrolidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is used as a reagent in various chemical reactions, contributing to the development of new compounds and materials. Its ability to undergo oxidation and reduction reactions makes it versatile for synthetic pathways.
Biology
Research into the biological activities of 2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride has revealed its potential interactions with biological molecules. Studies have indicated that it may influence enzymatic activities and cellular pathways, suggesting applications in drug development and biochemical research.
Medicine
The compound is under investigation for its therapeutic potential. It has been explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders. Preliminary findings indicate that it may modulate specific receptors or enzymes involved in disease pathways.
Case Study 1: Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor effects against A431 vulvar epidermal carcinoma cells. The mechanism involves the induction of apoptosis through caspase pathway activation, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Research has shown that this compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria. These findings suggest its utility in developing new antibiotics or antimicrobial agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption characteristics. However, comprehensive toxicological studies are necessary to ascertain its safety profile fully. Initial evaluations suggest minimal toxicity at therapeutic doses, making it a candidate for further clinical exploration .
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Pyrrolidine Moieties
(a) Methyl 2-(4,4-Difluoropyrrolidin-2-yl)acetate Hydrochloride
- Structure : Differs by an ester group (COOCH₃) instead of an acetamide (NHCOCH₃).
- Synthesis : Prepared via reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide, highlighting the versatility of fluorinated pyrrolidine intermediates in medicinal chemistry .
- Application : Serves as a precursor for bioactive molecules, emphasizing the role of fluorination in optimizing pharmacokinetic properties.
(b) (R)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride
Acetamide Derivatives with Heterocyclic Substituents
(a) N-(Adamantan-1-yl)-2-(8-fluoro-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetamide Hydrochloride (8f)
- Structure : Combines an adamantane moiety with a fluorinated indole-pyrrolidine system.
Physicochemical Data :
Property Value Molecular Weight 501.03 g/mol Melting Point 230–232°C Yield 74% - Significance : Exhibits enhanced solubility and stability due to adamantane’s rigid hydrophobic core, a feature leveraged in antiviral and CNS drug design .
(b) 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d)
- Structure: Integrates a thiadiazole ring and fluorophenoxy group.
- Biological Activity: IC₅₀ = 1.8 µM against Caco-2 cancer cells, outperforming 5-fluorouracil (standard). Structural features like the thiadiazole and fluorophenoxy groups enhance DNA intercalation and topoisomerase inhibition .
Chlorinated and Aromatic Acetamides
(a) N-(3-Chloro-4-hydroxyphenyl)acetamide (4)
- Structure : Simple aromatic acetamide with chlorine and hydroxyl substituents.
- Activity : Identified as a photodegradation product of paracetamol. Lacks enzyme inhibition (e.g., 17β-HSD2), but chlorination at the phenyl ring increases metabolic resistance .
(b) 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13)
Comparative Analysis Table
Research Findings and Implications
- Fluorination : Fluorine atoms in pyrrolidine or aromatic rings improve metabolic stability and binding affinity, as seen in compound 8f and 13 .
- Heterocyclic Integration : Thiadiazole (7d) and pyridoindole (8f) moieties enhance anticancer and antiviral activities, respectively, by targeting enzyme active sites or DNA .
- Hydrophobic Interactions : Alkyl or aromatic chains (e.g., phenethyl in compound 13) optimize ligand-enzyme interactions, critical for inhibitors of 17β-HSD2 or proteases .
Biological Activity
2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride (CAS No. 2460757-14-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with two fluorine atoms and an acetamide group, which contributes to its unique pharmacological properties. The molecular formula is , and it has been characterized using various spectroscopic methods.
| Property | Value |
|---|---|
| Molecular Weight | 164.16 g/mol |
| Solubility | Soluble in water and DMSO |
| Melting Point | Not specified |
Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticonvulsant properties. For instance, studies on related compounds have shown their effectiveness in models of epilepsy using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Notably, the structure-activity relationship (SAR) analysis suggests that modifications to the pyrrolidine core can enhance anticonvulsant efficacy .
The proposed mechanism of action for 2-(4,4-Difluoropyrrolidin-2-yl)acetamide involves interaction with neuronal voltage-sensitive sodium channels. This interaction modulates neuronal excitability, which is crucial for preventing seizure activity. Compounds with similar structures have demonstrated binding affinity to these channels, indicating a potential pathway for therapeutic effects .
Case Studies
-
Synthesis and Screening : A study synthesized various N-phenyl derivatives of acetamide and evaluated their anticonvulsant activity in animal models. The most potent derivatives were identified as having favorable lipophilicity and binding properties to sodium channels .
Compound MES Efficacy (mg/kg) PTZ Efficacy (mg/kg) Lipophilicity (ClogP) Compound A 100 300 3.5 Compound B 30 100 2.8 Compound C 100 Not effective 4.0 - Pharmacokinetic Studies : Extended pharmacokinetic investigations revealed that certain modifications to the acetamide moiety significantly influenced the bioavailability and half-life of the compound in vivo. These findings underscore the importance of structural optimization in developing effective anticonvulsants .
In Vitro Studies
In vitro assays have shown that related compounds can inhibit fibroblast activation protein (FAP), which plays a role in various diseases, including cancer. The inhibitory potency was found to be in the micromolar range, indicating potential therapeutic applications beyond anticonvulsant activity .
Q & A
Q. What regulatory guidelines apply to preclinical studies using this compound?
- Methodological Answer : Adhere to ICH Q3A/B guidelines for impurity profiling and OECD GLP standards for toxicity testing. Document stability under storage conditions (-20°C, desiccated) and validate analytical methods per FDA/CDER protocols. Non-clinical safety assessments must exclude genotoxicity (Ames test) and cardiotoxicity (hERG assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
